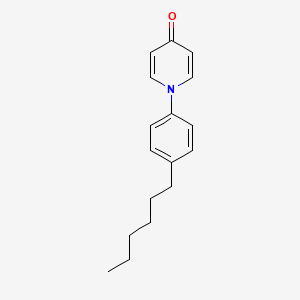![molecular formula C10H10N4OS B12531612 3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)
3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazole ring, along with a methoxyphenyl group attached to the triazole ring.
準備方法
The synthesis of 3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2-methoxybenzohydrazide with carbon disulfide and hydrazine hydrate, followed by cyclization with phosphorus oxychloride. The reaction conditions often include refluxing in ethanol or other suitable solvents. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
化学反応の分析
3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures
科学的研究の応用
3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as an antibacterial, antifungal, and anticancer agent. .
Biological Research: The compound has been used in studies investigating its interaction with DNA and proteins, providing insights into its mechanism of action at the molecular level.
Industrial Applications:
作用機序
The mechanism of action of 3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets, including enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial and fungal metabolism, leading to the disruption of essential cellular processes. Additionally, its interaction with DNA can result in the inhibition of DNA replication and transcription, contributing to its anticancer effects .
類似化合物との比較
3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, including antifungal and antibacterial properties.
Thiadiazole Derivatives: Compounds with the thiadiazole ring also show diverse biological activities and are used in various medicinal and industrial applications.
Triazolothiadiazine Derivatives: These compounds have a similar fused ring structure and are studied for their potential as anticancer and antimicrobial agents.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the triazole and thiadiazole rings, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C10H10N4OS |
|---|---|
分子量 |
234.28 g/mol |
IUPAC名 |
3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H10N4OS/c1-15-8-5-3-2-4-7(8)9-12-13-10-14(9)11-6-16-10/h2-5,11H,6H2,1H3 |
InChIキー |
AFMKFKKHDZRFAA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=NN=C3N2NCS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine](/img/structure/B12531552.png)
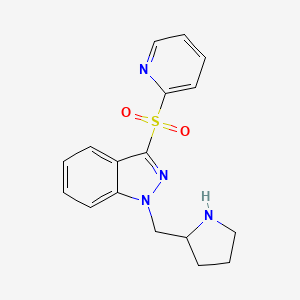
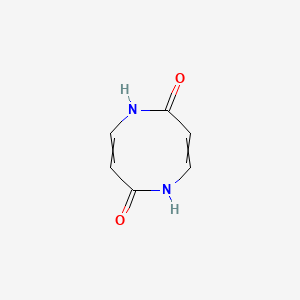
![1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-](/img/structure/B12531578.png)
![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)
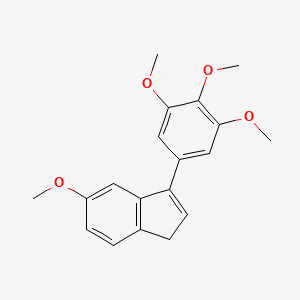
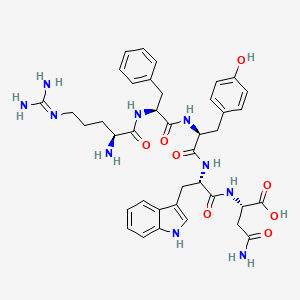
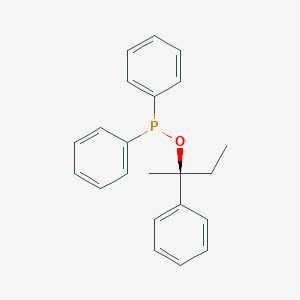
![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)

